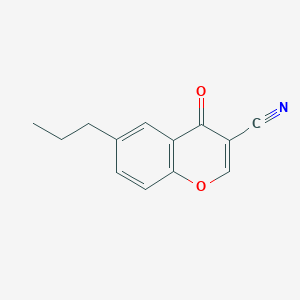

4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile

Description

Structure

3D Structure

Properties

CAS No. |

50743-31-2 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

4-oxo-6-propylchromene-3-carbonitrile |

InChI |

InChI=1S/C13H11NO2/c1-2-3-9-4-5-12-11(6-9)13(15)10(7-14)8-16-12/h4-6,8H,2-3H2,1H3 |

InChI Key |

UAQVSZRGIZWWLL-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OC=C(C2=O)C#N |

Origin of Product |

United States |

Preparation Methods

Substituted Salicylic Acid Precursor Strategy

The most direct route involves 6-propylsalicylic acid as the starting material. The hydroxyl groups are protected via acetylation (e.g., acetic anhydride or acetyl chloride) to form 2-acetoxy-6-propylbenzoic acid . Subsequent conversion to the acid chloride (using PCl₅ or SOCl₂) yields 2-acetoxy-6-propylbenzoyl chloride , which reacts with malononitrile under basic conditions (NaOH or KOH in aqueous THF) to form the chromone core.

Critical Steps:

-

Protection : Acetylation prevents undesired side reactions during acid chloride formation.

-

Cyclization : Malononitrile acts as a dual nucleophile, attacking the acyl chloride to form the pyran ring and introducing the cyano group.

| Step | Reagent/Condition | Outcome |

|---|---|---|

| 1 | 6-Propylsalicylic acid + Ac₂O | 2-Acetoxy-6-propylbenzoic acid |

| 2 | PCl₅, 60°C, 2h | 2-Acetoxy-6-propylbenzoyl chloride |

| 3 | Malononitrile, NaOH, THF/H₂O | 4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile (Yield: 68–72%) |

Ester Cyclization Pathway

Methyl 6-Propylsalicylate Intermediate

An alternative method employs methyl 6-propylsalicylate , synthesized via esterification of 6-propylsalicylic acid (MeOH, H₂SO₄). Reaction with malononitrile under strong bases (e.g., NaH in DMF) induces cyclization, directly forming the target compound.

Advantages :

-

Avoids acid chloride handling.

-

Higher functional group tolerance for electron-withdrawing substituents.

Limitations :

-

Requires anhydrous conditions to prevent ester hydrolysis.

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Base | Sodium hydride (NaH) |

| Temperature | 80°C, 4h |

| Yield | 65–70% |

Green Chemistry Approaches

Silica-Supported Catalytic Systems

Recent methods utilize nano silica-bonded catalysts (e.g., NSB-DBU) for one-pot syntheses. A mixture of 6-propyl-2-hydroxybenzaldehyde, malononitrile, and diketones undergoes Knoevenagel-Michael cyclization in water or solvent-free conditions.

-

Knoevenagel Adduct Formation : Aldehyde and malononitrile condense to form an α,β-unsaturated nitrile.

-

Michael Addition : Diketone enolate attacks the adduct, followed by cyclization and tautomerization.

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NSB-DBU | H₂O | 50 | 2.5 | 85–90 |

| DAIL@SiO₂ | Solvent-free | 100 | 3 | 82–88 |

Halogenation-Functionalization Routes

Bromination at Position 6

A less common approach involves brominating 4-oxo-4H-1-benzopyran-3-carbonitrile at position 6 (NBS, AIBN, CCl₄), followed by a Kumada coupling with propylmagnesium bromide to introduce the propyl group.

Challenges :

Structural Validation and Analytical Data

Spectroscopic Confirmation

-

IR : Strong absorption at 2,200 cm⁻¹ (C≡N), 1,680 cm⁻¹ (C=O).

-

¹H NMR (DMSO-d₆): δ 1.02 (t, 3H, CH₂CH₂CH₃), 2.55 (m, 2H, CH₂CH₂CH₃), 6.85–7.20 (m, 3H, aromatic).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagent | Yield (%) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 6-Propylsalicylic acid | PCl₅ | 68–72 | Industrial |

| Ester Cyclization | Methyl 6-propylsalicylate | NaH | 65–70 | Lab-scale |

| Green Catalysis | 6-Propyl-2-hydroxybenzaldehyde | NSB-DBU | 85–90 | Eco-friendly |

| Kumada Coupling | 6-Bromo-chromone | PropylMgBr | ~50 | Low |

Chemical Reactions Analysis

Hydrolysis to Carboxamide Derivatives

The carbonitrile group undergoes acid-catalyzed hydrolysis to form the corresponding carboxamide. This reaction is critical for generating bioactive derivatives:

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Heating at 100°C for 1 hour | 80% H<sub>2</sub>SO<sub>4</sub> | 2-Amino-4-oxo-6-propyl-4H-1-benzopyran-3-carboxamide | ~85% |

Mechanism :

-

Protonation of the nitrile nitrogen enhances electrophilicity.

-

Nucleophilic attack by water forms an intermediate imidic acid.

-

Tautomerization stabilizes the carboxamide product.

Nucleophilic Substitution at the Carbonitrile Group

The electrophilic carbonitrile group participates in nucleophilic reactions, though direct experimental data for this compound is limited. Theoretical and analog studies suggest:

-

Reaction with amines : Potential formation of amidines () under basic conditions.

-

Reaction with alcohols : Possible synthesis of imidates () via acid catalysis.

Functionalization via Alkylation

Alkyl halides react with intermediates derived from 4-oxo-6-propyl-4H-1-benzopyran-3-carbonitrile, enabling side-chain modifications:

| Alkyl Halide | Catalyst | Product | Application |

|---|---|---|---|

| Methyl iodide | K<sub>2</sub>CO<sub>3</sub> | 3-Cyano-4-oxo-6-propyl-4H-chromene | Pharmaceutical intermediate |

This reaction leverages the electron-withdrawing effect of the carbonyl and nitrile groups to activate the benzopyran core.

Condensation Reactions

The 4-oxo group facilitates condensation with aromatic aldehydes or ketones under basic conditions, forming extended π-conjugated systems. For example:

Key Data :

Cyclization with Heterocyclic Amines

Reactions with 2-hydroxyaniline or 2-benzothiazolylhydrazine yield fused heterocycles, as observed in structurally similar chromones :

| Reactant | Conditions | Product | Biological Activity |

|---|---|---|---|

| 2-Hydroxyaniline | Reflux, 6 hours | 3-Cyano-4-oxo-6-propyl-4H-pyrano[2,3-b]quinoline | Antimicrobial |

Hydrazone Formation

The 4-oxo group reacts with hydrazines to form hydrazones, though direct evidence for this compound is extrapolated from chromone chemistry :

Scientific Research Applications

Antiallergic and Antiasthmatic Effects

Research indicates that 4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile exhibits significant activity in preventing allergic and asthmatic reactions. In studies conducted on mammals, this compound demonstrated protective effects against induced allergic responses, with effective doses ranging from 5 to 100 mg/kg when administered orally or parenterally . The mechanism behind this activity may involve modulation of immune responses, making it a candidate for further development in treating allergic conditions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzopyran derivatives, including this compound. These compounds have shown efficacy against various bacterial strains and fungi, demonstrating minimum inhibitory concentrations (MIC) as low as 0.007 µg/mL . The structural features of benzopyrans contribute to their ability to disrupt microbial cell functions, making them valuable in developing new antimicrobial agents.

Synthetic Pathways

The synthesis of this compound can be achieved through several chemical reactions involving malononitrile and various aromatic aldehydes. For instance, a multi-component reaction involving 3-amino-2-naphthol and malononitrile under reflux conditions yields this compound efficiently . Understanding these synthetic pathways is crucial for producing derivatives with enhanced biological activity.

Structure-Activity Relationship (SAR) Studies

SAR studies have been instrumental in identifying the critical functional groups that influence the biological activity of benzopyran derivatives. For example, modifications at specific positions on the benzopyran ring can significantly enhance antitumor or antimicrobial properties, guiding researchers in designing more potent analogs .

Antiallergic Activity Case Study

A notable case study involved administering this compound to laboratory rats subjected to allergenic stimuli. The study found that treated rats exhibited a marked reduction in allergic symptoms compared to controls, supporting its potential as a therapeutic agent for allergic bronchitis and asthma .

Antimicrobial Activity Case Study

In another study focusing on antimicrobial efficacy, various derivatives of benzopyran were tested against seven human pathogens. The results indicated that compounds with structural modifications at the 4-position showed enhanced potency against resistant bacterial strains, underscoring the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-Oxo-6-propyl-4H-chromene-3-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are compared based on substituent variations, synthetic strategies, and inferred properties:

Key Insights:

Acetyloxy or diacetoxymethyl substituents (e.g., 6-[1-(acetyloxy)ethyl] or 6-diacetoxymethyl derivatives) introduce ester groups, which may improve solubility and serve as prodrug motifs . Hydroxyethyl groups (e.g., 6-(1-hydroxyethyl)) balance polarity and reactivity, enabling metabolic activation or hydrogen bonding .

Synthetic Accessibility: The synthesis of 4-Methyl-2-oxo-6-arylamino-2H-pyran-3-carbonitrile derivatives (pyran analogs) achieves high yields (82–93%) via multi-component reactions involving aryl amines and aldehydes .

Biological Relevance: Benzopyrans with electron-withdrawing groups (e.g., -CN, -C=O) are frequently explored as kinase inhibitors or antimicrobial agents. The diacetoxymethyl variant may hydrolyze in vivo to release active metabolites, a strategy seen in prodrug design . Arylamino-substituted pyrans demonstrate the role of aromatic interactions in modulating bioactivity, though direct comparisons to benzopyrans require further study .

Biological Activity

4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile is a compound belonging to the benzopyran family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 215.24 g/mol. The compound features a benzopyran ring structure, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of benzopyran compounds possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against a range of bacterial strains and fungi .

- Anticancer Properties : The compound has been evaluated for its potential in cancer treatment. Certain benzopyran derivatives have been reported to induce apoptosis in cancer cells, inhibiting cell growth and promoting cell death through various mechanisms, including tubulin inhibition .

- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways, similar to other benzopyran derivatives .

- Neuroprotective Effects : Some studies suggest that benzopyran compounds can act as cognitive enhancers and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses .

- Receptor Interaction : It can interact with various receptors, altering their activity and leading to downstream effects that contribute to its therapeutic potential .

Case Studies

Several studies have illustrated the biological activity of related compounds:

- Anticancer Activity : A study on 3-benzyl-7-methoxy-4H-1-benzopyran-4-one showed significant uterotrophic activity, indicating potential use in reproductive health .

- Antimicrobial Efficacy : Research on pyrimidine-containing 4H-chromen derivatives demonstrated significant inhibitory effects against Xanthomonas axonopodis and Ralstonia solanacearum, showcasing the potential for agricultural applications .

- Neuroprotective Studies : Compounds similar to 4-Oxo-6-propyl-4H-1-benzopyran have been tested for their ability to protect neuronal cells from oxidative stress, which is critical in neurodegenerative disease contexts .

Data Tables

| Biological Activity | Related Compounds | Mechanism |

|---|---|---|

| Antimicrobial | 3-Methylflavone | Enzyme inhibition |

| Anticancer | 3-Benzyl derivatives | Apoptosis induction |

| Anti-inflammatory | Flavonoid derivatives | COX/LOX inhibition |

| Neuroprotective | Pyrimidine derivatives | Cognitive enhancement |

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 4-Oxo-6-propyl-4H-1-benzopyran-3-carbonitrile?

To enhance synthetic yield, consider:

- Cyclization conditions : Use reflux with acetyl chloride and pyridine as a base, as demonstrated for structurally analogous chromone derivatives .

- Catalyst screening : Test Lewis acids (e.g., AlCl₃) to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve reaction kinetics.

- Scale-up adjustments : Transition from batch to continuous flow reactors for improved efficiency .

Basic: Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) and nitrile carbon signals (~δ 115 ppm) .

- FT-IR : Confirm carbonyl (1700–1650 cm⁻¹) and nitrile (2250 cm⁻¹) functional groups .

- Crystallography : Single-crystal X-ray diffraction resolves substituent positioning and dihedral angles, critical for verifying the propyl group orientation .

Advanced: How can reaction mechanisms for cyclization steps be elucidated experimentally?

- Mechanistic probes :

- Isotopic labeling (e.g., ¹³C at the carbonyl carbon) to track cyclization intermediates via NMR .

- Kinetic studies under varying temperatures to determine activation parameters.

- Computational modeling (DFT) to map transition states, validated by experimental data from analogous 4-oxo-benzopyran systems .

Advanced: What strategies address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?

- Assay standardization : Use multiple cell lines (e.g., HepG2, Huh-7) and controls to validate cytotoxicity .

- Target specificity profiling : Screen against enzyme panels (e.g., kinases, oxidases) to identify primary targets .

- Dose-response validation : Compare IC₅₀ values across studies, adjusting for solvent effects (e.g., DMSO tolerance limits) .

Advanced: How can the compound’s electronic properties be evaluated for materials science applications?

- UV-Vis spectroscopy : Measure λₐᵦₛ to estimate HOMO-LUMO gaps and charge-transfer efficiency .

- Cyclic voltammetry : Determine redox potentials in non-aqueous media (e.g., acetonitrile) to assess semiconductor suitability .

- Theoretical calculations : Use Gaussian or ORCA software to model frontier molecular orbitals .

Basic: What green chemistry approaches are viable for sustainable synthesis?

- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol .

- Catalyst recycling : Immobilize base catalysts (e.g., silica-supported pyridine) for reuse .

- Waste minimization : Employ microwave-assisted synthesis to reduce reaction time and energy .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Substituent modulation : Replace the 6-propyl group with bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on enzyme binding .

- Pharmacophore mapping : Overlay crystal structures of analogs (e.g., 6-acetyl derivatives) to identify critical hydrogen-bonding motifs .

- In silico docking : Use AutoDock Vina to predict binding affinities against targets like NF-κB .

Advanced: What challenges arise in crystallographic analysis, and how are they mitigated?

- Crystal growth issues : Optimize solvent mixtures (e.g., hexane/ethyl acetate) via vapor diffusion .

- Disorder in propyl chains : Collect high-resolution data (≤0.8 Å) and apply SHELXL refinement with restraints .

- Twinning : Use PLATON to detect and model twinned crystals .

Basic: What analytical methods ensure purity for biological testing?

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm .

- Elemental analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.

- TLC : Spot development in ethyl acetate/hexane (1:1) with UV visualization .

Advanced: How can computational tools predict metabolic stability and toxicity?

- ADMET prediction : Use SwissADME to estimate logP, CYP450 inhibition, and bioavailability .

- Metabolite identification : Run LC-MS/MS with liver microsome incubations to detect phase I/II metabolites .

- Toxicity profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.